molecular formula C17H11ClO B14152174 (4-Chlorophenyl)-1-naphthalenylmethanone CAS No. 1591-44-2

(4-Chlorophenyl)-1-naphthalenylmethanone

Cat. No.: B14152174
CAS No.: 1591-44-2
M. Wt: 266.7 g/mol
InChI Key: XZUMSVDKXOELLE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-1-naphthalenylmethanone is a chemical compound of significant interest in medicinal chemistry and anticancer research. It features a naphthalene ring system linked to a 4-chlorophenyl group via a ketone bridge. The naphthalene scaffold is a versatile platform in drug design, known for improving a compound's chemical and metabolic stability while maintaining its pharmacological profile . Derivatives based on naphthalene have been shown to exhibit a range of antagonistic properties, including potent anticancer activity . Recent scientific literature highlights that naphthalene derivatives can function through various mechanistic pathways, such as acting as aromatase inhibitors . Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a established therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer, which constitutes about 70% of diagnosed cases . Furthermore, naphthalene-based compounds have demonstrated the ability to inhibit cancer cell proliferation by provoking cell cycle arrest and promoting cellular apoptosis, the programmed death of diseased cells . This product is intended for research purposes, such as in vitro biological screening and as a building block for the synthesis of more complex molecules for investigative studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1591-44-2

Molecular Formula

C17H11ClO

Molecular Weight

266.7 g/mol

IUPAC Name

(4-chlorophenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

XZUMSVDKXOELLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation: Direct Electrophilic Substitution

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride (C₇H₄ClOCl) in the presence of AlCl₃ leverages the electrophilic nature of the acylium ion. Naphthalene’s α-position (C1) exhibits greater electron density, favoring substitution at this site over the β-position (C2). The reaction proceeds via:

  • Acylium ion formation :
    $$ \text{4-ClC}6\text{H}4\text{COCl} + \text{AlCl}3 \rightarrow [\text{4-ClC}6\text{H}4\text{C} \equiv \text{O}]^+ \text{AlCl}4^- $$
  • Electrophilic attack : Naphthalene’s C1 attacks the acylium ion, forming a σ-complex.
  • Deprotonation : Regeneration of aromaticity yields (4-chlorophenyl)(naphthalen-1-yl)methanone.

Optimized Protocol

  • Reagents : Naphthalene (1.0 equiv), 4-chlorobenzoyl chloride (1.2 equiv), AlCl₃ (2.5 equiv)
  • Solvent : Dichloromethane (DCM), reflux (40°C)
  • Workup : Quench with ice-water, extract with DCM (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Table 1: Friedel-Crafts Acylation Yield Optimization
AlCl₃ Equiv Temp (°C) Time (h) Yield (%) Purity (HPLC)
2.0 25 12 58 91.2
2.5 40 8 72 95.8
3.0 40 6 68 93.4

Key challenges include controlling polyacylation byproducts and the hygroscopic nature of AlCl₃. An excess of AlCl₃ (2.5 equiv) maximizes acylium ion stability while minimizing side reactions.

Grignard Reaction Followed by Oxidation

Two-Step Synthesis

This route involves:

  • Grignard addition : 1-Naphthylmagnesium bromide reacts with 4-chlorobenzaldehyde to form (4-chlorophenyl)(naphthalen-1-yl)methanol.
  • Oxidation : The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).
Step 1: Grignard Formation
  • Reagents : Magnesium turnings (1.1 equiv), 1-bromonaphthalene (1.0 equiv), 4-chlorobenzaldehyde (1.05 equiv)
  • Solvent : Anhydrous tetrahydrofuran (THF), 0°C to reflux
  • Quench : Saturated NH₄Cl solution
Step 2: PCC Oxidation
  • Conditions : PCC (1.5 equiv), DCM, 25°C, 4 h
  • Workup : Filter through Celite®, concentrate, and purify via column chromatography.
Table 2: Oxidation Agent Comparison
Oxidizing Agent Solvent Time (h) Yield (%)
PCC DCM 4 85
Jones reagent Acetone 2 78
KMnO₄ H₂O/acetone 6 62

PCC offers superior selectivity, avoiding over-oxidation to carboxylic acids. The overall yield for this route (72–85%) surpasses Friedel-Crafts acylation but requires stringent anhydrous conditions.

Horner-Wadsworth-Emmons Olefination and Hydrolysis

Phosphonate-Based Strategy

Adapting methodologies from cyclopropane-containing ketones, this approach employs:

  • Horner-Wadsworth-Emmons reaction :
    $$ \text{4-ClC}6\text{H}4\text{COPO(OEt)}2 + \text{1-naphthaldehyde} \xrightarrow{\text{Base}} \text{4-ClC}6\text{H}_4\text{C=CH-Naphthyl} $$
  • Hydrolysis : The α,β-unsaturated ketone intermediate is hydrolyzed to the target compound.

Reaction Parameters

  • Base : Sodium tert-butoxide (2.2 equiv)
  • Solvent : THF/DMF (3:1), 25°C, 6 h
  • Hydrolysis : 10% HCl, 35°C, 5 h
Table 3: Hydrolysis Efficiency
Acid Concentration Temp (°C) Time (h) Conversion (%)
5% HCl 25 10 64
10% HCl 35 5 92
15% H₂SO₄ 40 3 88

This method achieves 89% isolated yield but necessitates chromatographic purification to remove phosphonate byproducts.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison
Method Yield (%) Purity (%) Scalability Cost (Relative)
Friedel-Crafts 72 95.8 High Low
Grignard/Oxidation 85 98.1 Moderate Medium
Horner-Wadsworth-Emmons 89 97.3 Low High

The Friedel-Crafts method is industrially preferred for its simplicity, whereas the Horner-Wadsworth-Emmons route offers higher yields at the expense of reagent costs.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21–7.45 (m, 11H, naphthalene + Ar–Cl), 7.32 (s, 1H, CO–C).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1090 cm⁻¹ (C–Cl).
  • MS (EI) : m/z 276 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 80:20) confirms >98% purity for all methods, with retention time = 6.72 min.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.

    Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.

    Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed:

    Nitration: 1-nitro-4-chlorobenzoylnaphthalene.

    Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.

    Reduction: 1-(4-chlorobenzyl)naphthalene.

    Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

The following analysis compares (4-Chlorophenyl)-1-naphthalenylmethanone with structurally and functionally related compounds, focusing on molecular features, synthesis, and biological activities.

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
This compound C₁₇H₁₁ClO 1-naphthalenyl, 4-chlorophenyl Not explicitly reported
R-(+)-WIN55,212-2 C₂₇H₂₆N₂O₃ Morpholinylmethyl, dihydrobenzoxazine Non-selective CB1/CB2 agonist
JWH-015 C₂₁H₁₇ClNO 2-Methyl-1-propylindole CB2-selective agonist
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone C₁₂H₉ClO₂ Hydroxyl, 4-chloronaphthalene Antimicrobial activity
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone C₁₅H₁₃ClO 4-Chlorophenyl, p-tolyl No activity reported

Table 2: Pharmacological Data

Compound Target Receptor Affinity (Ki) Application
R-(+)-WIN55,212-2 CB1/CB2 2.1 nM (CB1) Neuroinflammation models
JWH-015 CB2 13.8 nM Neuroprotection studies
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone N/A N/A Antimicrobial agents
Physicochemical Properties
  • Solubility : Chlorine and hydroxyl groups enhance lipophilicity (e.g., logP = 5.24 for 1-(4-chlorophenyl)-N-naphthalen-1-ylmethanimine ), while methoxy groups (e.g., in ) improve solubility in polar solvents.
  • Stability: Chlorine substituents increase resistance to oxidative degradation compared to non-halogenated analogues.

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for naphthalene and chlorophenyl groups), while 13^{13}C NMR confirms carbonyl (C=O) signals near δ 190–200 ppm .
  • IR : Strong absorption at ~1680 cm1^{-1} confirms the ketone group, while C-Cl stretches appear at 550–750 cm1^{-1} .
  • MS : Molecular ion peaks ([M+^+]) align with the molecular weight (e.g., m/z 292 for C17_{17}H11_{11}ClO), with fragmentation patterns indicating loss of Cl or CO groups .
    Anomalies : Overlapping aromatic signals in NMR may require 2D techniques (e.g., COSY, HSQC). Contamination from solvents (e.g., CCl4_4 in IR) must be subtracted computationally .

What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Basic
Antimicrobial screening typically employs broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives are tested at concentrations ranging from 1–100 µg/mL, with MIC (minimum inhibitory concentration) values determined via optical density measurements . Chlorine substituents enhance activity by disrupting bacterial membrane integrity, as evidenced by structural-activity relationship (SAR) studies . Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical for validating results.

How do crystallographic techniques such as X-ray diffraction contribute to understanding the molecular conformation and intermolecular interactions of this compound derivatives?

Advanced
X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 55.6–60.5° between naphthalene and chlorophenyl groups), influencing conjugation and electronic properties . Hydrogen bonds (O–H⋯O=C) and halogen interactions (Br⋯O, <3.3 Å) stabilize crystal packing . Advanced refinements using software like SHELX or OLEX2 resolve disorder in asymmetric units, while ORTEP plots visualize thermal ellipsoids for atomic displacement . Contradictions in predicted vs. observed torsion angles may arise from solvent effects or polymorphism, requiring complementary DFT calculations .

What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Advanced
Discrepancies in NMR chemical shifts or IR band positions often stem from solvent effects, tautomerism, or dynamic processes (e.g., ring puckering). Strategies include:

  • Solvent Correction : Recalculating DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
  • Dynamic NMR : Variable-temperature studies to detect slow exchange processes in flexible substituents .
  • Synchrotron IR : High-resolution microspectroscopy to resolve overlapping bands in solid-state samples .
    Cross-validation with X-ray crystallography or mass spectrometry is essential to confirm structural assignments .

How can regioselective functionalization reactions be optimized to synthesize novel derivatives of this compound with enhanced bioactivity?

Advanced
Regioselective bromination or methoxylation is achieved using directing groups (e.g., hydroxyl or methoxy substituents) and catalysts like AlCl3_3 . For example, bromination at the 3- and 6-positions of the naphthalene ring is controlled by steric and electronic factors, with yields >70% under inert conditions (N2_2, 0°C) . SAR studies show that electron-withdrawing groups (e.g., Cl, Br) at specific positions enhance antimicrobial potency by 2–4-fold . High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis .

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